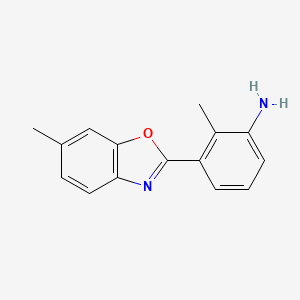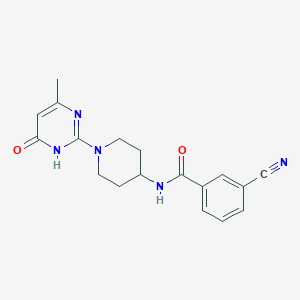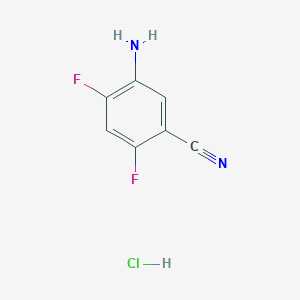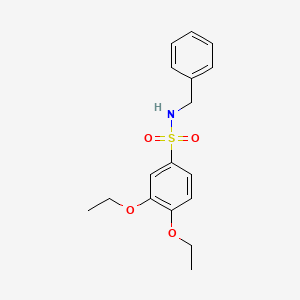![molecular formula C18H23N9O2S B2724022 N-[4-(acetylamino)phenyl]-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide CAS No. 898443-66-8](/img/structure/B2724022.png)
N-[4-(acetylamino)phenyl]-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H23N9O2S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Activities
N-[4-(acetylamino)phenyl]-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide and its derivatives have been investigated for their potential in treating infectious diseases, notably malaria and viral infections like influenza A (H1N1) and SARS-CoV-2. Research demonstrates that certain sulfonamide derivatives exhibit significant in vitro antimalarial activity, characterized by low IC50 values indicating potent inhibitory effects against the malaria parasite. Additionally, these compounds have been evaluated for their antiviral capabilities, showing promising results against influenza A virus strains, suggesting a potential for development as antiviral agents (Asmaa M. Fahim & Eman H. I. Ismael, 2021; A. Demchenko et al., 2020).
Anticancer and Antimicrobial Activities
Compounds related to this compound have been synthesized and tested for their potential in cancer therapy and as antimicrobial agents. Studies have found that certain analogs exhibit inhibitory activity against cancer cell lines, including HCT 116, and possess antimicrobial properties against a range of bacterial and fungal species. These findings highlight the compounds' versatility and potential application in developing new anticancer and antimicrobial treatments (G. Kumar et al., 2019; S. Riyadh et al., 2013).
Glutaminase Inhibition
Research on analogs of this compound has extended into the exploration of their role as glutaminase inhibitors, a target of interest in cancer therapy. These studies have led to the identification of compounds that inhibit glutaminase activity, suggesting their potential use in treating cancer by targeting glutamine metabolism (K. Shukla et al., 2012).
Chemical Synthesis and Modification
The chemical synthesis and modification of this compound and its derivatives have been the focus of several studies. These works aim to develop novel synthetic routes and methodologies for producing these compounds, enabling the exploration of their biological activities and potential applications further. Such research contributes significantly to the field of medicinal chemistry by providing new tools and compounds for drug development and therapeutic interventions (T. Miura et al., 2015; B. A. Baviskar et al., 2013).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O2S/c1-4-19-15-23-16(20-5-2)27-17(24-15)25-26-18(27)30-10-14(29)22-13-8-6-12(7-9-13)21-11(3)28/h6-9H,4-5,10H2,1-3H3,(H,21,28)(H,22,29)(H2,19,20,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHNGKOPMLDOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)

![N-(4-fluorobenzyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2723956.png)
![N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2723957.png)

![N-(2,3-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723960.png)
![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)
